molecular formula C15H17N3O3S B611713 VPC-18005

VPC-18005

Cat. No.: B611713
M. Wt: 319.4 g/mol
InChI Key: DTEAZCJUKPARQD-LZYBPNLTSA-N
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Description

VPC-18005 is a small molecule inhibitor that targets the DNA-binding domain of the ETS-related gene (ERG) in prostate cancer cells. This compound has shown promise in reducing the migration and invasion rates of ERG-expressing prostate cancer cells and has demonstrated efficacy in preclinical models .

Biological Activity

VPC-18005 is a small molecule identified as a potent inhibitor of the ERG protein, which plays a significant role in the progression of prostate cancer. This compound has been characterized through various studies that demonstrate its biological activity, particularly its ability to disrupt ERG's transcriptional functions and inhibit cancer cell metastasis.

This compound targets the ETS domain of the ERG protein, effectively inhibiting its binding to DNA. This action prevents ERG-induced transcriptional activation, which is crucial for the proliferation and invasive characteristics of ERG-positive prostate cancer cells. The compound has been shown to reduce migration and invasion rates in vitro and diminish metastasis in vivo using zebrafish xenograft models .

Key Findings:

  • Direct Binding : this compound directly binds to the ERG-ETS domain, as confirmed by nuclear magnetic resonance (NMR) spectroscopy, which showed significant chemical shift changes indicative of binding .
  • Transcriptional Inhibition : It effectively suppresses ERG transcriptional activity with IC50 values of approximately 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells .
  • Cell Viability : Unlike some other inhibitors, this compound does not significantly affect cell viability in both ERG-expressing and non-expressing prostate cancer cell lines at therapeutic concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the transcriptional activity of ERG. The compound was tested against various prostate cancer cell lines, including PNT1B-ERG and VCaP. The results indicated:

Cell Line IC50 (μM) Effect on Viability
PNT1B-ERG3No significant decrease
VCaP6No significant decrease

These findings highlight this compound's potential as a targeted therapy for patients with ERG-positive prostate cancer, offering a mechanism that minimizes cytotoxic effects on normal cells .

In Vivo Studies

The efficacy of this compound was further validated in vivo using zebrafish xenograft models. The compound significantly reduced metastatic spread, suggesting its potential application in clinical settings for advanced prostate cancer treatment.

Case Studies

Several case studies have illustrated the potential of this compound as a therapeutic agent:

  • Zebrafish Model Study : In a study utilizing zebrafish xenografts, treatment with this compound resulted in decreased metastasis of ERG-positive prostate cancer cells compared to untreated controls. This model is particularly relevant for studying metastatic behavior in real-time .
  • Comparative Analysis with Other Compounds : When compared to YK-4-279, another known ERG inhibitor, this compound exhibited superior stability and lower cytotoxicity across various concentrations, making it a more favorable candidate for further development .

Properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEAZCJUKPARQD-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?

A: this compound is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, this compound demonstrated reduced metastasis formation in a zebrafish xenograft model. []

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